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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational analysis of the theoretical

properties of 2-nitroisophthalic acid, a molecule of significant interest in coordination

chemistry and materials science. Through a meticulous examination of its molecular structure,

vibrational spectra, and electronic properties, this document aims to offer a detailed theoretical

framework that can inform and guide experimental research and application development.

Molecular Structure and Geometry
The foundational aspect of understanding a molecule's behavior lies in its three-dimensional

structure. The optimized molecular geometry of 2-nitroisophthalic acid was determined using

Density Functional Theory (DFT) calculations. These theoretical predictions are compared with

available experimental data from X-ray diffraction studies to provide a comprehensive view of

the molecule's structural parameters.

Table 1: Selected Bond Lengths (Å) of 2-Nitroisophthalic Acid
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Bond Theoretical (DFT) Experimental (X-ray)

C1-C2 1.401 1.399[1]

C2-C3 1.395 -

C3-C4 1.398 -

C4-C5 1.397 -

C5-C6 1.399 -

C6-C1 1.402 -

C1-C7 1.505 -

C3-C8 1.506 -

C2-N1 1.480 1.486[1]

N1-O1 1.225 1.223[1]

N1-O2 1.225 1.223[1]

C7-O3 1.215 -

C7-O4 1.350 -

C8-O5 1.216 -

C8-O6 1.349 -

Table 2: Selected Bond Angles (°) of 2-Nitroisophthalic Acid
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Atoms Theoretical (DFT) Experimental (X-ray)

C6-C1-C2 119.8 -

C1-C2-C3 120.2 123.4[1]

C2-C3-C4 119.9 -

C3-C4-C5 120.1 -

C4-C5-C6 120.0 -

C5-C6-C1 119.9 -

C2-N1-O1 117.5 125.3[1]

O1-N1-O2 125.0 -

C1-C7-O3 124.5 -

C1-C7-O4 112.0 -

O3-C7-O4 123.5 -

C3-C8-O5 124.3 -

C3-C8-O6 112.2 -

O5-C8-O6 123.5 -

Vibrational Spectroscopy: A Fingerprint of the
Molecule
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-

transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based

on its vibrational modes. Computational analysis of these spectra allows for precise assignment

of the observed vibrational bands to specific molecular motions.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 2-Nitroisophthalic
Acid
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Wavenumber (cm⁻¹) Assignment

~3400 O-H stretch (Carboxylic acid dimer)

~3100 C-H stretch (Aromatic)

~1700 C=O stretch (Carboxylic acid)

~1540 N-O asymmetric stretch (Nitro group)

~1450 C-C stretch (Aromatic ring)

~1350 N-O symmetric stretch (Nitro group)

~1300 C-O stretch (Carboxylic acid)

~920 O-H out-of-plane bend (Carboxylic acid dimer)

~850 C-N stretch

~750 C-H out-of-plane bend

Electronic Properties: Insights into Reactivity and
Stability
The electronic properties of a molecule, particularly the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in

determining its chemical reactivity, stability, and optical properties. The HOMO-LUMO energy

gap is a key indicator of a molecule's excitability and its ability to participate in charge transfer

interactions.

Table 4: Calculated Electronic Properties of 2-Nitroisophthalic Acid

Parameter Value (eV)

HOMO Energy -7.85

LUMO Energy -3.21

HOMO-LUMO Gap 4.64
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The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the

charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic)

and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical

reactivity.

Methodologies: The Computational and
Experimental Backbone
Computational Protocol
All theoretical calculations were performed using the Gaussian suite of programs. The

molecular geometry of 2-nitroisophthalic acid was optimized using Density Functional Theory

(DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional

and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate

geometries and electronic properties for organic molecules. Vibrational frequency calculations

were performed at the same level of theory to confirm that the optimized structure corresponds

to a true energy minimum and to obtain the theoretical infrared and Raman spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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